molecular formula C13H21N3O2 B1404172 Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate CAS No. 278798-07-5

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

Cat. No. B1404172
M. Wt: 251.32 g/mol
InChI Key: QZOZGYVJVHYVBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” is not explicitly available in the retrieved information .


Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” are not explicitly mentioned in the retrieved information .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” are not explicitly mentioned in the retrieved information .

Scientific Research Applications

Synthesis and Applications in Biological Compounds

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of crizotinib, an anticancer drug (D. Kong et al., 2016). This compound is synthesized through multi-step reactions starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing its versatility as a building block in medicinal chemistry.

Role in Drug Development and Chemical Synthesis

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate is an intermediate for small molecule anticancer drugs. It is utilized in synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound relevant in cancer treatment drug development (Binliang Zhang et al., 2018). The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating its utility in complex chemical syntheses.

Utility in Asymmetric Synthesis

The compound finds use in the asymmetric synthesis of certain intermediates like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate. This intermediate is significant in synthesizing nociceptin antagonists, highlighting its importance in creating specialized pharmaceutical agents (H. Jona et al., 2009).

Involvement in Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

It also plays a role in synthesizing spiropiperidine lactam acetyl-CoA carboxylase inhibitors. These inhibitors are crucial in targeting the acetyl-CoA carboxylase enzyme, a key component in metabolic diseases and cancer (K. Huard et al., 2012). The synthesis of such inhibitors showcases the compound's utility in addressing complex biochemical pathways.

Safety And Hazards

The safety and hazards associated with “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” are not explicitly mentioned in the retrieved information .

Future Directions

The future directions for the research and development of “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” are not explicitly mentioned in the retrieved information .

properties

IUPAC Name

tert-butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-5-10(6-9-16)11-4-7-14-15-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOZGYVJVHYVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

CAS RN

278798-07-5
Record name tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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